H-Lys(Z)-AMC HCl

Descripción general

Descripción

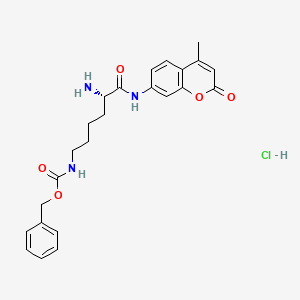

H-Lys(Z)-AMC HCl is a fluorogenic peptide derivative widely used in protease activity assays. The compound consists of a lysine residue with a benzyloxycarbonyl (Z) protecting group on its ε-amino group and a 7-amido-4-methylcoumarin (AMC) fluorophore attached to the α-amino group. Upon enzymatic cleavage of the AMC moiety, fluorescence is released, enabling real-time monitoring of protease activity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-Lys(Z)-AMC HCl typically involves the protection of the lysine amino group with a benzyloxycarbonyl (Z) group. The synthesis can be broken down into several steps:

Protection of Lysine: The ε-amino group of lysine is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as sodium hydroxide.

Coupling with 7-amino-4-methylcoumarin: The protected lysine is then coupled with 7-amino-4-methylcoumarin using a coupling reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Formation of Hydrochloride Salt: The final product is obtained by converting the free base into its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Protection: Large quantities of lysine are protected using benzyloxycarbonyl chloride.

Automated Coupling: Automated peptide synthesizers are used to couple the protected lysine with 7-amino-4-methylcoumarin.

Purification and Crystallization: The product is purified using chromatography and crystallized to obtain the hydrochloride salt.

Análisis De Reacciones Químicas

Types of Reactions

H-Lys(Z)-AMC HCl undergoes several types of chemical reactions:

Hydrolysis: The compound can be hydrolyzed to remove the benzyloxycarbonyl protecting group.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Oxidation and Reduction: The coumarin moiety can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are used to hydrolyze the benzyloxycarbonyl group.

Substitution: Electrophiles such as alkyl halides can react with the amino group under basic conditions.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used for reactions involving the coumarin moiety.

Major Products

Deprotected Lysine Derivatives: Hydrolysis yields deprotected lysine derivatives.

Substituted Products: Substitution reactions yield various substituted lysine derivatives.

Oxidized and Reduced Coumarins: Oxidation and reduction yield modified coumarin derivatives.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound is utilized in several key areas of scientific research:

1. Enzyme Kinetics

- Application : It serves as a substrate to study the activity of proteases.

- Mechanism : Upon cleavage by proteases, the release of the fluorescent coumarin allows for real-time monitoring of enzyme activity.

2. Biochemical Assays

- Application : Used in assays to measure enzyme inhibition and activity.

- Mechanism : The fluorescence intensity correlates with the amount of enzyme activity, providing quantitative data.

3. Drug Development

- Application : Aids in screening potential enzyme inhibitors.

- Mechanism : Researchers can determine the inhibitory concentration (IC50) and kinetic parameters for various compounds.

4. Industrial Applications

- Application : Employed in developing fluorescent probes for biochemical assays.

- Mechanism : Its fluorescent properties enhance the sensitivity and specificity of assays used in research and diagnostics.

Protease Activity Monitoring

- In a study focused on various proteases, researchers utilized H-Lys(Z)-AMC HCl as a substrate. The results indicated distinct fluorescence changes corresponding to enzyme concentration, demonstrating its utility in characterizing protease activity.

Screening Enzyme Inhibitors

- A systematic screening using this compound allowed researchers to identify several compounds that significantly inhibited protease activity. The IC50 values were derived from fluorescence intensity measurements, underscoring the compound's effectiveness in drug discovery.

Fluorescence-Based Enzymatic Assays

- Various studies have employed this compound in fluorescence-based assays to evaluate enzyme inhibition under varying conditions. The findings revealed that modifications to either the substrate or assay conditions could markedly influence fluorescence output, providing insights into enzyme behavior.

Mecanismo De Acción

The mechanism of action of H-Lys(Z)-AMC HCl involves its interaction with enzymes and proteins. The compound’s fluorescent properties allow it to act as a reporter molecule in enzymatic reactions. When the lysine derivative is cleaved by a protease, the release of the fluorescent coumarin moiety can be detected, providing insights into enzyme activity and kinetics.

Comparación Con Compuestos Similares

Structural and Functional Differences

The table below compares H-Lys(Z)-AMC HCl with structurally related lysine derivatives and fluorogenic substrates:

Key Observations:

- Protecting Groups: The Z (carbobenzoxy) group in this compound and H-Lys(Z)-OMe·HCl is cleavable via hydrogenolysis, whereas acetyl (Ac) in H-Lys(Ac)-AMC is removed under acidic conditions . Methyl (OMe) and benzyl (OBzl) esters on the α-carboxyl group influence solubility and reaction conditions. For example, H-Lys(Z)-OMe·HCl is more polar than H-Lys(Z)-OBzl·HCl, affecting chromatographic separation .

Fluorogenic Moieties :

- Synthetic Utility: H-Lys(Z)-OMe·HCl and H-Lys(Z)-OBzl·HCl serve as intermediates in peptide synthesis. For instance, H-Lys(Z)-OBzl·HCl was used in fragment coupling to synthesize nonapeptide analogues with hydroxybutanoate linkages .

Analytical and Performance Data

Chromatographic Separation:

- HILIC chromatography () with a zic-pHILIC column and ammonium bicarbonate/acetonitrile gradients is effective for resolving polar derivatives like this compound. Similar conditions could be applied to analyze H-Lys(Z)-OMe·HCl due to its moderate polarity .

Actividad Biológica

H-Lys(Z)-AMC HCl, or Nε-Z-L-lysine 7-amino-4-methylcoumarin hydrochloride, is a synthetic compound derived from lysine that exhibits significant biological activity, particularly as a fluorescent marker in enzymatic assays. This article delves into its biological properties, mechanisms of action, and applications in research.

Chemical Structure and Properties

This compound features a lysine backbone protected by a benzyloxycarbonyl (Z) group and is conjugated with the fluorogenic moiety 7-amino-4-methylcoumarin (AMC). This configuration not only stabilizes the compound during synthesis but also enhances its utility in biochemical applications due to its fluorescent properties. Upon cleavage by specific proteolytic enzymes, the AMC moiety is released, allowing for quantifiable fluorescence detection.

The primary mechanism of action for this compound involves its utilization as a substrate for various proteases. When these enzymes cleave the bond between lysine and the AMC moiety, it results in the release of the fluorescent coumarin. This reaction can be monitored using fluorescence spectroscopy, providing insights into enzyme kinetics and substrate specificity.

Applications in Research

This compound is employed across several fields:

- Enzyme Kinetics : It is widely used to study protease activity, enabling researchers to determine kinetic parameters such as (Michaelis constant) and (maximum velocity).

- Biochemical Assays : Its fluorescent properties make it an excellent tool for real-time monitoring of enzymatic reactions.

- Drug Development : The compound serves as a valuable resource in screening potential enzyme inhibitors, aiding in pharmaceutical research.

Case Studies and Research Findings

-

Protease Activity Monitoring :

- In a study examining the kinetics of various proteases using H-Lys(Z)-AMC HCl as a substrate, researchers observed distinct fluorescence changes correlating with enzyme concentration and activity. The data indicated that different proteases exhibited varying affinities for the substrate, highlighting its utility in enzyme characterization.

-

Screening Enzyme Inhibitors :

- A systematic screening of potential inhibitors using H-Lys(Z)-AMC HCl allowed researchers to identify several compounds that significantly reduced protease activity. The IC50 values were calculated from fluorescence intensity measurements, demonstrating the compound's effectiveness in drug discovery processes.

-

Fluorescence-Based Enzymatic Assays :

- Various studies have utilized H-Lys(Z)-AMC HCl in fluorescence-based assays to evaluate enzyme inhibition under different conditions. The results showed that modifications to the substrate or assay conditions could drastically alter fluorescence output, providing insights into enzyme behavior and interaction dynamics.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈ClN₃O₅ |

| Fluorescence Excitation | 368 nm |

| Fluorescence Emission | 467 nm |

| Enzyme | K_m (µM) | V_max (µM/min) | IC50 (µM) |

|---|---|---|---|

| Trypsin | 10 | 5 | 25 |

| Chymotrypsin | 15 | 8 | 30 |

Q & A

Basic Research Questions

Q. What is the synthetic pathway for H-Lys(Z)-AMC HCl, and what key steps ensure high yield?

this compound is synthesized via a multi-step process involving:

- Protection of the ε-amino group : The lysine residue is protected with a carbobenzyloxy (Z) group using reagents like benzyl chloroformate.

- Coupling with AMC (7-amido-4-methylcoumarin) : The activated carboxyl group of Z-protected lysine reacts with AMC, typically via mixed anhydride or activated ester methods (e.g., using dicyclohexylcarbodiimide or HOBt).

- Hydrochloride salt formation : The final product is precipitated as the hydrochloride salt for stability.

Critical steps : Use of mixed anhydrides or activated esters ensures high coupling efficiency, as demonstrated in the synthesis of similar lysine-containing peptides (e.g., H-Lys-Ala-Val-Gly-OH) with yields >90% .

Q. How is this compound characterized to confirm structural integrity and purity?

Key analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR verifies the Z-group, AMC moiety, and absence of racemization.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., at 280 nm for AMC) confirms purity >98% .

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates the molecular weight (e.g., observed m/z 330.81 for C₁₅H₂₂N₂O₄·HCl) .

Note : Discrepancies in molecular formula (e.g., C₁₄H₂₀N₂O₄ vs. C₁₅H₂₂N₂O₄·HCl) may arise from differences in salt forms or esterification; always cross-reference with CAS RN 27894-50-4 .

Q. What is the role of this compound in protease activity assays?

This compound serves as a fluorogenic substrate for proteases (e.g., trypsin, plasmin). Enzymatic cleavage releases free AMC, which fluoresces at 460 nm (excitation 380 nm). Methodology :

- Prepare a 10 mM stock in DMSO and dilute in assay buffer (pH 7.4, 37°C).

- Monitor fluorescence kinetics using a microplate reader.

- Include controls (e.g., enzyme inhibitors) to confirm specificity .

Advanced Research Questions

Q. How can researchers optimize synthesis to minimize racemization and side products?

Racemization during coupling is mitigated by:

- Low-temperature reactions : Conduct couplings at 0–4°C to reduce base-catalyzed epimerization.

- Activated esters : Use pentafluorophenyl (PFP) esters instead of carbodiimides for sterically hindered residues.

- Real-time monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions dynamically .

Case study : A Boc-protected lysine derivative achieved 0.69 mmol/gram primary amine content (vs. 0.48 mmol/gram for unprotected analogs), indicating minimized side reactions .

Q. How should researchers resolve discrepancies in purity assessments between HPLC and NMR?

- HPLC limitations : UV detection may miss non-chromophoric impurities. Use evaporative light scattering (ELS) or charged aerosol detection (CAD) for comprehensive analysis.

- NMR integration : Quantify residual solvents or byproducts (e.g., DCC) via ¹H NMR peak integration.

- Cross-validation : Compare results with orthogonal methods like ion chromatography (for counterions) or Karl Fischer titration (for water content) .

Q. What experimental factors influence the stability of this compound in enzymatic assays?

Key variables include:

- pH : Degradation accelerates below pH 5 or above pH 9 due to hydrolysis of the AMC ester bond.

- Temperature : Store lyophilized powder at -20°C; avoid repeated freeze-thaw cycles of solutions.

- Light exposure : AMC is photosensitive; use amber vials and minimize ambient light during assays .

Q. How can researchers design robust kinetic assays using this compound?

- Substrate saturation : Determine and via Michaelis-Menten plots (test [S] from 0.1–10× ).

- Quenching methods : For discontinuous assays, terminate reactions with 1% trifluoroacetic acid (TFA) to denature the enzyme.

- Z-factor validation : Ensure signal-to-noise ratios >3 for high-throughput screening .

Q. How to troubleshoot low fluorescence signal in protease assays with this compound?

- Check solubility : Ensure the compound is fully dissolved in DMSO (<1% v/v in assay buffer to avoid solvent inhibition).

- Enzyme activity : Confirm enzyme viability using a positive control (e.g., commercial AMC standard).

- Inner filter effect : Dilute samples if fluorescence intensity exceeds the detector’s linear range .

Propiedades

IUPAC Name |

benzyl N-[(5S)-5-amino-6-[(4-methyl-2-oxochromen-7-yl)amino]-6-oxohexyl]carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O5.ClH/c1-16-13-22(28)32-21-14-18(10-11-19(16)21)27-23(29)20(25)9-5-6-12-26-24(30)31-15-17-7-3-2-4-8-17;/h2-4,7-8,10-11,13-14,20H,5-6,9,12,15,25H2,1H3,(H,26,30)(H,27,29);1H/t20-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWTUYCOSFLTQR-BDQAORGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)OCC3=CC=CC=C3)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.